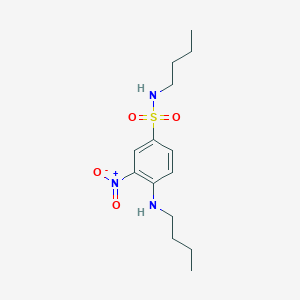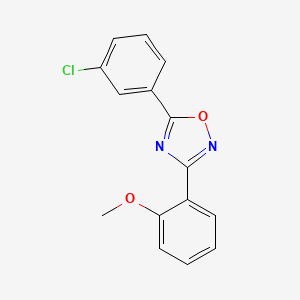![molecular formula C12H14ClN3O2 B4887521 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA is a member of the pyrrolidine class of compounds, which have been found to have a variety of biological activities, including anticonvulsant, antidepressant, and analgesic effects. In
Applications De Recherche Scientifique
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience research, this compound has been found to have a range of effects on the central nervous system, including modulating the release of neurotransmitters and altering neuronal excitability. In pharmacology research, this compound has been shown to have potential as a therapeutic agent for a range of conditions, including epilepsy, depression, and chronic pain. In toxicology research, this compound has been used to investigate the effects of various environmental toxins on the nervous system.
Mécanisme D'action
The exact mechanism of action of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve modulation of neurotransmitter release and neuronal excitability. This compound has been found to act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been shown to have effects on the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including altering the release of neurotransmitters, modulating neuronal excitability, and affecting the activity of various enzymes and receptors. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to modulate a range of biological processes. However, this compound also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several potential future directions for research on 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing this compound that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of this compound for a range of conditions, including epilepsy, depression, and chronic pain. Additionally, there is potential for research on the use of this compound as a tool for studying the effects of environmental toxins on the nervous system.
Méthodes De Synthèse
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with dimethyl malonate, followed by cyclization and subsequent reduction. The resulting compound is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Propriétés
IUPAC Name |
3-(4-chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKAYMHAEFNTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)

![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)

![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)